![molecular formula C8H7FO2 B1295240 1-Acetoxy-3-fluorobenzene CAS No. 701-83-7](/img/structure/B1295240.png)
1-Acetoxy-3-fluorobenzene
Overview
Description
1-Acetoxy-3-fluorobenzene is a chemical compound with the formula C8H7FO2. It is also known as Phenol, 3-fluoro-, acetate .
Synthesis Analysis
1-Acetoxy-3-fluorobenzene can be synthesized from acetyl chloride and fluorine .Molecular Structure Analysis
The molecular structure of 1-Acetoxy-3-fluorobenzene consists of 8 carbon atoms, 7 hydrogen atoms, 1 fluorine atom, and 2 oxygen atoms . The molecular weight is 154.1384 .Chemical Reactions Analysis
The photolability of 1-Acetoxy-3-fluorobenzene has been tested by irradiation with short-wave ultraviolet radiation .Scientific Research Applications
Organometallic Chemistry and Catalysis Research in organometallic chemistry has identified fluorobenzenes, including derivatives similar to 1-acetoxy-3-fluorobenzene, as essential solvents and ligands for transition-metal-based catalysis. The presence of fluorine atoms alters the electronic properties of these molecules, making them weakly coordinating solvents or easily displaced ligands in metal complexes. This characteristic is exploited in organometallic reactions, including catalytic processes that require precise control over the reaction environment (Pike, Crimmin, & Chaplin, 2017).
Environmental Biodegradation The study of environmental biodegradation processes has also benefited from compounds like 1-acetoxy-3-fluorobenzene. Investigations into microbial strains capable of degrading fluorinated compounds, such as difluorobenzenes, have provided insights into potential environmental remediation strategies. These studies focus on understanding how specific bacteria can utilize fluorinated aromatics as carbon sources, leading to the development of bioremediation techniques for pollutants (Moreira, Amorim, Carvalho, & Castro, 2009).
Synthetic Organic Chemistry In synthetic organic chemistry, 1-acetoxy-3-fluorobenzene and its related compounds are pivotal in nucleophilic aromatic substitution reactions. These reactions are fundamental for introducing functional groups into aromatic systems, facilitating the synthesis of a wide array of organic materials, including pharmaceuticals and agrochemicals. The fluorine atom's unique reactivity allows for selective transformations, enabling the construction of complex molecular architectures (Manabe & Ishikawa, 2008).
Photophysical Studies The influence of fluorination on the photophysical properties of aromatic compounds is another area of interest. Studies on molecules similar to 1-acetoxy-3-fluorobenzene have shed light on how fluorination affects the absorption and emission spectra, which is crucial for designing materials with specific optical properties. This research is applicable in fields such as materials science, where the optical characteristics of materials are tailored for applications in electronics and photonics (Levitus et al., 2001).
Safety and Hazards
Future Directions
properties
IUPAC Name |
(3-fluorophenyl) acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FO2/c1-6(10)11-8-4-2-3-7(9)5-8/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAWZWMGUTKRLQB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC(=CC=C1)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00220382 | |
Record name | 1-Acetoxy-3-fluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00220382 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
701-83-7 | |
Record name | Phenol, 3-fluoro-, 1-acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=701-83-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Acetoxy-3-fluorobenzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000701837 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Acetoxy-3-fluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00220382 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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